Home > Products > Screening Compounds P80254 > 3-(3,5-Dimethylbenzyl)uracil
3-(3,5-Dimethylbenzyl)uracil -

3-(3,5-Dimethylbenzyl)uracil

Catalog Number: EVT-1577873
CAS Number:
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(3,5-Dimethylbenzyl)uracil is a synthetic compound belonging to the family of uracil derivatives, which are notable for their potential biological activities, particularly as antiviral agents. This compound has garnered attention due to its structural modifications that enhance its efficacy against human immunodeficiency virus type 1 (HIV-1) by acting as a non-nucleoside reverse transcriptase inhibitor. The incorporation of the 3,5-dimethylbenzyl group at the N(3)-position of uracil is pivotal in augmenting the compound's interaction with viral enzymes.

Source and Classification

3-(3,5-Dimethylbenzyl)uracil is synthesized from uracil, a naturally occurring nucleobase. It falls under the classification of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV infections. The compound's structural characteristics position it within a broader category of antiviral agents, specifically targeting HIV-1 through inhibition of reverse transcriptase activity.

Synthesis Analysis

Methods

The synthesis of 3-(3,5-dimethylbenzyl)uracil typically involves several key steps:

  1. Starting Materials: The synthesis begins with uracil as the core structure.
  2. Substitution Reaction: The introduction of the 3,5-dimethylbenzyl group is achieved through nucleophilic substitution reactions at the N(3)-position of uracil.
  3. Reagents and Conditions: Common reagents include alkyl halides or benzyl derivatives, often in the presence of bases such as potassium carbonate or sodium hydride to facilitate the reaction. The reactions are usually conducted under reflux conditions to enhance yield.

Technical Details

The synthetic route may involve intermediate compounds that require purification through techniques such as chromatography to isolate the desired product effectively. Yield optimization and purity assessment are critical steps in ensuring that the final compound meets required specifications for biological evaluation .

Molecular Structure Analysis

Structure

The molecular structure of 3-(3,5-dimethylbenzyl)uracil can be depicted as follows:

  • Chemical Formula: C13_{13}H15_{15}N2_{2}O2_{2}
  • Molecular Weight: Approximately 233.27 g/mol
  • Structural Features: The compound features a uracil ring with a 3,5-dimethylbenzyl substituent at the N(3)-position, which significantly influences its biological activity.

Data

The compound's structural integrity can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the presence and arrangement of functional groups within the molecule.

Chemical Reactions Analysis

Reactions

3-(3,5-Dimethylbenzyl)uracil undergoes various chemical reactions primarily aimed at modifying its structure for enhanced activity:

  1. Hydrogenation Reactions: These may be employed to introduce additional functional groups or modify existing ones.
  2. Acylation and Alkylation: These reactions can be utilized to further explore structure-activity relationships (SAR) by altering substituents on the uracil core.

Technical Details

The reactivity profile of this compound is influenced by its electron-rich aromatic system, which can participate in electrophilic aromatic substitution reactions. Such modifications can lead to derivatives with improved pharmacological properties .

Mechanism of Action

Process

The primary mechanism by which 3-(3,5-dimethylbenzyl)uracil exerts its antiviral effects involves binding to the active site of HIV-1 reverse transcriptase. This binding inhibits the enzyme's ability to synthesize viral DNA from RNA templates, thereby preventing viral replication.

Data

Studies have demonstrated that certain derivatives exhibit high potency against HIV-1, with effective concentrations (EC50 values) in the low micromolar range. For instance, one derivative showed an EC50 value of 0.03 μM against HIV-1, indicating significant antiviral activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.

Chemical Properties

Relevant data from studies indicate that variations in substituents can significantly alter both solubility and biological activity .

Applications

Scientific Uses

3-(3,5-Dimethylbenzyl)uracil and its derivatives are primarily explored for their potential applications in:

  • Antiviral Therapy: As promising candidates for developing new treatments against HIV-1.
  • Research Tools: Utilized in studies aimed at understanding reverse transcriptase mechanisms and developing structure-based drug design strategies.

Continued research into this compound could lead to novel therapeutic options for managing HIV infections and potentially other viral diseases .

Introduction to 3-(3,5-Dimethylbenzyl)uracil as a Pharmacological Scaffold

Structural Overview and Chemical Significance of Uracil Derivatives

3-(3,5-Dimethylbenzyl)uracil (molecular formula: C₁₃H₁₄N₂O₂, molecular weight: 230.27 g/mol) is characterized by a uracil heterocycle substituted at the N3-position with a 3,5-dimethylbenzyl group. This modification confers distinct physicochemical properties, including enhanced lipophilicity (logP ≈ 2.8) and planarity disruption, which facilitate interactions with hydrophobic enzyme pockets such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding site (NNIBP) of HIV-1 reverse transcriptase (RT) [1] [5]. The 3,5-dimethylbenzyl moiety adopts a perpendicular orientation relative to the uracil ring, optimizing van der Waals contacts with residues like Leu100, Tyr181, and Trp229 in RT. Key synthetic routes involve N3-alkylation of 6-chlorouracil precursors followed by nucleophilic substitution at C6, enabling diverse analog generation [1] [3].

  • Table 1: Structural Features and Activity Correlations of 3-(3,5-Dimethylbenzyl)uracil Analogs
    Substituent PositionChemical ModificationBiological Impact
    N1Benzyl, cyanomethyl, 4-picolylModulates cytotoxicity; 4-picolyl enhances RT binding affinity [1] [2]
    N3Fixed 3,5-dimethylbenzyl groupServes as hydrophobic anchor; critical for NNIBP occupancy [1] [8]
    C6Amino, azido, alkylaminoHydrogen-bond donation to RT backbone (e.g., Lys101); azido boosts potency [3]
    C5Fluorine, hydrogenFluorine increases electronegativity but may reduce SI [3]

Historical Development in Antiviral Research

The discovery of 3-(3,5-dimethylbenzyl)uracil derivatives as NNRTIs emerged from systematic optimization of HEPT (6-phenylthiothymine) analogs in the late 1980s. Early work identified the 3,5-dimethylbenzyl group as a superior N3-substituent compared to smaller alkyl chains, leading to submicromolar anti-HIV-1 activity [2]. In 2011, Sakakibara et al. reported 6-azido (AzBBU) and 6-amino (AmBBU) derivatives (EC₅₀ = 0.067–0.088 μM, SI > 650), marking a breakthrough in potency [3] [8]. Further refinements yielded compound 10c (EC₅₀ = 0.03 μM, SI = 2,863), where N1-4-picolyl and C6-morpholino groups enhanced RT binding via π-stacking and hydrogen-bonding [1]. This evolution established 3-(3,5-dimethylbenzyl)uracil as a privileged scaffold for NNRTI design.

  • Table 2: Key Milestones in 3-(3,5-Dimethylbenzyl)uracil Development
    YearCompoundAnti-HIV-1 Activity (EC₅₀, μM)Selectivity Index (SI)Significance
    2011AzBBU0.088679First submicromolar C6-azido analog [3] [8]
    2011AmBBU0.069658Demonstrated H-bonding role of C6-amino [8]
    201310c0.0302863Optimized N1/C6 substitutions; high SI [1]
    2015N1-Cyanomethyl analogs0.05–0.1>500Broad-spectrum activity [1]

Role in Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Discovery

3-(3,5-Dimethylbenzyl)uracil derivatives inhibit HIV-1 RT through allosteric binding to the NNIBP, inducing conformational changes that disrupt catalytic function. Molecular modeling of 10c reveals critical interactions:

  • The 3,5-dimethylbenzyl group occupies a hydrophobic subpocket formed by Tyr181, Leu100, and Trp229.
  • C6-Morpholino donates hydrogen bonds to Lys101 backbone carbonyl [1] [2].
  • N1-4-Picolyl engages in π-π stacking with Tyr188.

Structure-activity relationship (SAR) studies highlight stringent steric requirements: Ortho-substitutions on the N1-benzyl ring reduce potency, while para-cyano or pyridyl groups enhance RT affinity. Resistance profiling identified the Y181C mutation as a primary escape pathway, reducing AzBBU/ AmBBU activity >500-fold due to lost π-π contacts and steric hindrance [4] [8]. Novel derivatives with flexible N1-(cyanomethyl) groups retain low-nanomolar potency against K103N/Y181C mutants by exploiting alternative hydrophobic channels [1].

  • Table 3: Impact of Common RT Mutations on 3-(3,5-Dimethylbenzyl)uracil Analogs
    Mutation*Fold-Change in EC₅₀Mechanism
    Y181C>500Loss of aromatic stacking; steric obstruction of benzyl binding [4] [8]
    K103N5–10Alters NNIBP entrance conformation; reduces inhibitor access [8]
    F227L50–100Disrupts hydrophobic subpocket; weakens van der Waals contacts [4]

Properties

Product Name

3-(3,5-Dimethylbenzyl)uracil

IUPAC Name

3-[(3,5-dimethylphenyl)methyl]-1H-pyrimidine-2,4-dione

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C13H14N2O2/c1-9-5-10(2)7-11(6-9)8-15-12(16)3-4-14-13(15)17/h3-7H,8H2,1-2H3,(H,14,17)

InChI Key

HZDJURZUFSRUNC-UHFFFAOYSA-N

Synonyms

3-(3,5-dimethylbenzyl)uracil

Canonical SMILES

CC1=CC(=CC(=C1)CN2C(=O)C=CNC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.